molecular formula C6H11N3 B130837 4-Ethyl-5-methyl-2H-pyrazol-3-ylamine CAS No. 151521-79-8

4-Ethyl-5-methyl-2H-pyrazol-3-ylamine

Cat. No. B130837
CAS RN: 151521-79-8
M. Wt: 125.17 g/mol
InChI Key: YOQGVTQBADVJTC-UHFFFAOYSA-N
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Description

The compound "4-Ethyl-5-methyl-2H-pyrazol-3-ylamine" is a derivative of the pyrazole class, which is known for its diverse biological activities and applications in pharmaceutical chemistry. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The ethyl and methyl groups attached to the pyrazole ring in this compound suggest that it may have unique physical and chemical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with various carbonyl compounds. For instance, a general approach to synthesize polysubstituted pyrazoles, as mentioned in one study, involves the Brønsted acid-initiated reaction of 3-acyl-4,5-dihydrofurans with hydrazines . Another study describes the conversion of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates into various heterocyclic compounds, including pyrazole derivatives, by treatment with different nucleophilic reagents such as hydrazine hydrate . These methods highlight the versatility of pyrazole synthesis, which can be tailored to produce specific substitutions on the pyrazole ring.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic methods and crystallography. For example, a novel pyrazole derivative was characterized using NMR, mass, UV-Vis, and CHN analysis, and its 3D structure was confirmed by single-crystal X-ray diffraction studies . The crystal structure is often stabilized by intermolecular hydrogen bonds and π-π stacking interactions, which are crucial for the compound's stability and reactivity .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a range of chemical reactions, leading to the formation of various bioactive compounds. The reactivity of the pyrazole ring allows for further transformations, such as the conversion of 2-(pyrazolyl)ethanols to 2-(pyrazolyl)ethylamine, which can exhibit potent biological activities . Additionally, the reaction of pyrazole derivatives with different reagents can lead to the formation of diverse structures with potential applications in medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the presence of substituents like ethyl and methyl groups can affect the compound's boiling point, solubility, and stability. The crystal structure analysis provides insights into the compound's solid-state properties, such as lattice parameters and intermolecular interactions . Theoretical calculations, such as density functional theory (DFT), can predict the electronic structure and properties of the molecule, which are often in good agreement with experimental data . These properties are essential for understanding the compound's behavior in different environments and its potential applications.

Scientific Research Applications

Green One Pot Solvent-Free Synthesis

Pyrano[2,3-c]pyrazoles and Pyrazolo[1,5-a]Pyrimidines have been synthesized in a green, solvent-free environment. This method emphasizes the importance of such compounds in facilitating eco-friendly synthesis processes, contributing to the development of sustainable chemical practices. The study also highlights the structural versatility of pyrazole derivatives in creating a wide range of chemical entities without the need for harmful solvents (Al-Matar et al., 2010).

Structural Characterization and Intramolecular Interactions

Research into the molecular structures of ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate provides insights into the intramolecular N-H...O hydrogen bonds. Such studies are crucial for understanding the chemical behavior and reactivity of pyrazole derivatives, which could be foundational for designing new drugs or materials with specific properties (Wu et al., 2005).

Antimicrobial and Anticancer Agents

Novel pyrazole derivatives have shown significant potential as antimicrobial and anticancer agents. This underscores the role of pyrazole compounds in medicinal chemistry, where they can serve as core structures for developing new therapeutic agents with high efficacy against various diseases (Hafez et al., 2016).

Synthesis of Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives

The preparation of pyrazolopyrimidine and pyrazolotriazolopyrimidine derivatives from related pyrazole compounds illustrates the synthetic flexibility of pyrazoles. These derivatives have applications in creating complex molecular architectures, useful in various fields including pharmaceuticals and materials science (Rashad et al., 2014).

Fungicidal and Plant Growth Regulation Activities

Research into the synthesis of specific pyrazole carboxylates indicates their potential in agriculture, showing fungicidal and plant growth-regulating activities. This demonstrates the broader applicability of pyrazole derivatives beyond pharmaceuticals, extending to agricultural sciences where they can contribute to crop protection and enhancement (Minga, 2005).

properties

IUPAC Name

4-ethyl-5-methyl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-3-5-4(2)8-9-6(5)7/h3H2,1-2H3,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQGVTQBADVJTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NN=C1N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-3-methyl-1H-pyrazol-5-amine

CAS RN

151521-79-8
Record name 4-ethyl-3-methyl-1H-pyrazol-5-amine
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